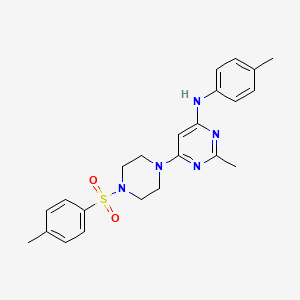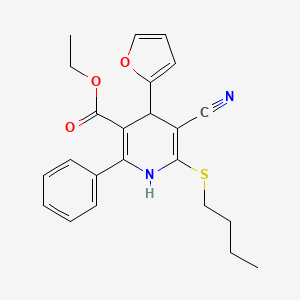![molecular formula C21H18N2O2S B11336840 3-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11336840.png)
3-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: DTT (dithienothiophene), belongs to the class of heterocyclic compounds. Thiophene, a five-membered aromatic ring system, plays a crucial role in organic electronics due to its high resonance energy, electrophilic reactivity, π-electron density, planar structure, and presence of vacant d-orbitals on sulfur atoms .
准备方法
Synthetic Routes:: DTT can be synthesized through various routes. One common method involves the cyclization of appropriate precursors containing thieno[2,3-d]pyrimidine moieties. These precursors can be prepared via multistep synthetic sequences, including condensation reactions, cyclizations, and functional group transformations.
Reaction Conditions:: The specific reaction conditions depend on the synthetic pathway chosen. Commonly used conditions include refluxing in suitable solvents, acid-catalyzed cyclizations, and base-mediated transformations.
Industrial Production:: While DTT is not produced industrially on a large scale, research efforts continue to optimize its synthesis for practical applications.
化学反应分析
Reactivity:: DTT undergoes various chemical reactions, including:
Oxidation: DTT can be oxidized to form dithienothiophene dioxide.
Substitution: Halogenation or other substitution reactions can modify its structure.
Reduction: DTT can be reduced to its corresponding dihydro derivative.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Halogens (e.g., bromine, chlorine) or nucleophilic reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products:: The major products depend on the specific reaction and conditions. For example, oxidation yields dithienothiophene dioxide, while substitution leads to various derivatives.
科学研究应用
DTT finds applications in:
Organic Electronics: DTT-based materials are used in solar cells, organic field-effect transistors (OFETs), electrochromic devices (ECDs), and organic light-emitting diodes (OLEDs).
Fluorescent Probes: DTT derivatives serve as fluorescent probes in biological studies.
Redox Switching: DTT-containing compounds exhibit redox-switchable behavior.
作用机制
The exact mechanism by which DTT exerts its effects depends on its specific application. For instance:
- In solar cells, DTT enhances charge mobility and extends π-conjugation.
- In ECDs, DTT-based materials modulate optical properties.
- In biological systems, DTT derivatives may interact with specific molecular targets.
相似化合物的比较
DTT’s uniqueness lies in its fused thieno[2,3-d]pyrimidine structure. Similar compounds include other thiophene-fused molecules, but DTT’s extended π-conjugation and charge mobility set it apart.
属性
分子式 |
C21H18N2O2S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
3-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H18N2O2S/c1-14-3-7-16(8-4-14)18-12-26-20-19(18)21(24)23(13-22-20)11-15-5-9-17(25-2)10-6-15/h3-10,12-13H,11H2,1-2H3 |
InChI 键 |
PSBMYCBGXDQLSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-methoxypropan-2-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336762.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide](/img/structure/B11336776.png)


![7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11336795.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336807.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336823.png)
![{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11336830.png)
![5-(3-fluoro-4-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11336833.png)
![N-cyclooctyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336847.png)
![2,2-dimethyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide](/img/structure/B11336853.png)
![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11336855.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11336860.png)
![3-butoxy-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11336867.png)
